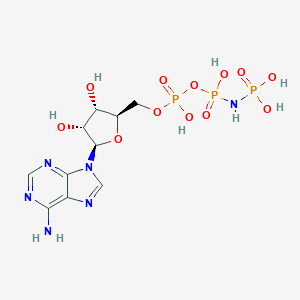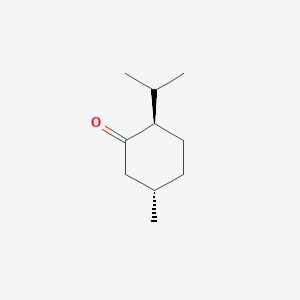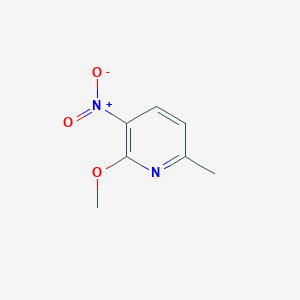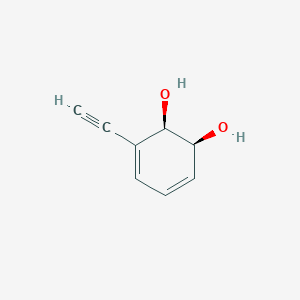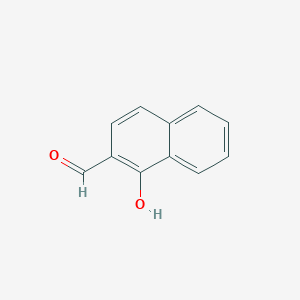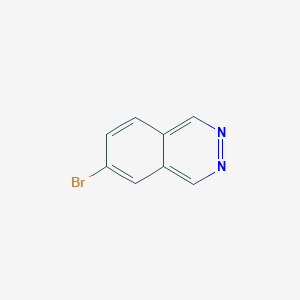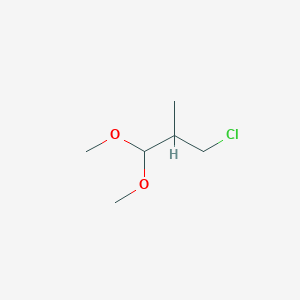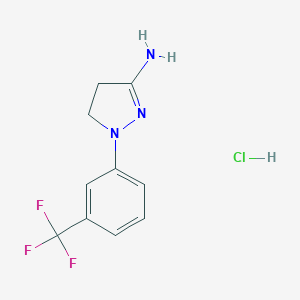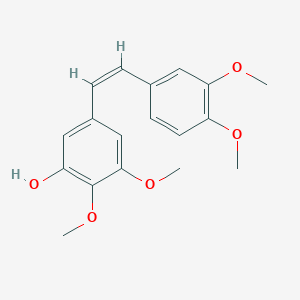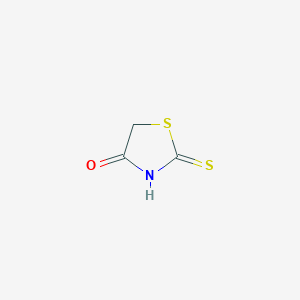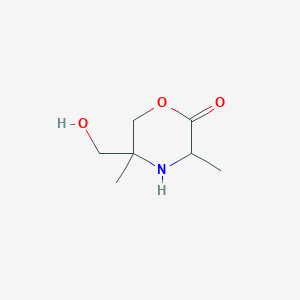
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as Tris(hydroxymethyl)aminomethane morpholinone or Tris(hydroxymethyl)aminomethane-2-oxo-1,3,5-trimethylmorpholinium chloride.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. This property makes it an effective chelating agent, which can be used to remove heavy metals from contaminated water sources.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one has low toxicity and is well-tolerated by living organisms. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one in lab experiments is its stability and low toxicity. However, it is important to note that this compound may not be suitable for all types of experiments, and researchers should carefully consider its properties before use.
Orientations Futures
There are many potential future directions for research on 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one. Some of these include:
1. Further studies on its potential applications in drug delivery and organic synthesis.
2. Investigation of its antioxidant properties and potential therapeutic applications.
3. Development of new methods for the synthesis of this compound and its derivatives.
4. Exploration of its potential applications in the field of material science, such as in the production of new polymers and plastics.
5. Investigation of its potential as a chelating agent for the removal of heavy metals from contaminated water sources.
In conclusion, 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is a versatile and promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its properties and potential applications, but the current evidence suggests that it may have significant benefits in the areas of drug delivery, organic synthesis, and material science, among others.
Méthodes De Synthèse
The synthesis of 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one involves the reaction of Tris(hydroxymethyl)aminomethane with formaldehyde and morpholine. The reaction takes place under mild conditions and yields the desired product in good yields. This method is simple, efficient, and cost-effective, making it a popular choice for industrial-scale production.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a drug delivery agent due to its ability to cross cell membranes and target specific tissues. It has also been used as a catalyst in organic synthesis reactions, as well as a stabilizer in the production of polymers and plastics.
Propriétés
Numéro CAS |
113464-60-1 |
|---|---|
Nom du produit |
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-3,5-dimethylmorpholin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5-6(10)11-4-7(2,3-9)8-5/h5,8-9H,3-4H2,1-2H3 |
Clé InChI |
LJAQOUYVXODSQO-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OCC(N1)(C)CO |
SMILES canonique |
CC1C(=O)OCC(N1)(C)CO |
Synonymes |
2-Morpholinone,5-(hydroxymethyl)-3,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



